molecular formula C16H17FN2 B1480197 4-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine CAS No. 2098076-90-3

4-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine

Cat. No.: B1480197
CAS No.: 2098076-90-3
M. Wt: 256.32 g/mol
InChI Key: UQDIYQKDCZJVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine, also known as this compound, is a heterocyclic compound containing a nitrogen atom and a benzyl group. It is a colorless solid with a molecular weight of 257.25 g/mol. It is used in a variety of scientific research applications, including drug discovery and development, organic synthesis, and material science.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Research has focused on the synthesis and structural investigation of compounds related to pyridine derivatives, including the study of their coordination to metal centers, which impacts both the photophysical properties of the metal and the ligands' conformation and intermolecular interactions (Tzimopoulos et al., 2010).
  • Crystal Structure Analysis : Novel pyridine derivatives have been synthesized and their structures elucidated using various spectroscopic methods, highlighting the importance of structural analysis in understanding the properties of these compounds (Kolev et al., 2009).

Organic Electronics and Photonics

  • Electron-Transport Materials : Studies on triphenyl benzene derivatives containing pyridine rings have demonstrated their potential as electron-transport and hole/exciton-blocking materials for blue phosphorescent organic light-emitting devices, emphasizing the relationship between molecular structure and electronic properties (Su et al., 2009).

Medicinal Chemistry Applications

  • Anticancer Agents : Research into novel pyridine-thiazole hybrid molecules has shown high antiproliferative activity against various cancer cell lines, suggesting these compounds as promising anticancer agents. The selectivity and mechanisms of action, such as inducing genetic instability in tumor cells, have been explored (Ivasechko et al., 2022).

Material Science

  • Fluorescence Sensors : A novel series of fluorescent Zn2+ sensors based on a pyridine–pyridone core structure has been developed, demonstrating the ability to switch fluorescence ON/OFF upon Zn2+ binding, highlighting their potential for biological applications (Hagimori et al., 2013).

Mechanism of Action

Properties

IUPAC Name

4-(1-benzyl-3-fluoropyrrolidin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2/c17-16(15-6-9-18-10-7-15)8-11-19(13-16)12-14-4-2-1-3-5-14/h1-7,9-10H,8,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDIYQKDCZJVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C2=CC=NC=C2)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine
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4-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine
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4-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine
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4-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine
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4-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine
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4-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine

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